

In-Depth Technical Guide: 2 α ,4 α -Dibromcholestan-3-one

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Compound of Interest

Compound Name: 2,4-Dibromcholestan-3-one

Cat. No.: B15082074

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2 α ,4 α -dibromcholestan-3-one, a halogenated derivative of cholestanone. While specific experimental data for this particular isomer is sparse in readily available literature, this document compiles the known information and provides context based on related compounds and general chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar steroidal compounds.

Chemical Identity and Properties

CAS Number: 2239-57-8

Molecular Formula: C₂₇H₄₄Br₂O

Physicochemical Properties

A summary of the known and calculated physicochemical properties of 2 α ,4 α -dibromcholestan-3-one is presented in Table 1. It is important to note that experimental data such as melting point, boiling point, and density for this specific isomer are not widely reported. The data presented below is a combination of information from chemical databases and calculated values.

Property	Value	Source
Molecular Weight	544.446 g/mol	ChemSrc[1]
Exact Mass	542.17600	ChemSrc[1]
PSA	17.07000	ChemSrc[1]
LogP	8.42360	ChemSrc[1]
Melting Point	Not Reported	
Boiling Point	Not Reported	
Density	Not Reported	

Synonyms:

- 2 α ,4 α -Dibrom-5 α -cholestan-3-on
- 2 α .4 α -Dibrom-5 α -cholestanon-(3)
- 2 α .4 α -Dibrom-cholestanon-(3)
- 2 α .4 α -Dibrom-cholestan-3-on
- 2 α ,4 α -Dibromcholestan-3-on[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of 2 α ,4 α -dibromcholestan-3-one are not readily available in the searched literature. However, the synthesis would logically proceed via the bromination of 5 α -cholestan-3-one. The stereochemical outcome of the bromination of steroidal ketones is influenced by factors such as the solvent, temperature, and the specific brominating agent used.

General Procedure for the Bromination of Steroidal Ketones

The following is a generalized protocol for the bromination of a saturated steroidal ketone, which can be adapted for the synthesis of 2 α ,4 α -dibromcholestan-3-one. The specific conditions would need to be optimized to favor the formation of the desired 2 α ,4 α -isomer.

Materials:

- 5 α -cholestan-3-one
- Bromine (Br₂)
- Acetic acid (glacial)
- Sodium acetate
- Diethyl ether
- Sodium bisulfite solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 5 α -cholestan-3-one in glacial acetic acid.
- Add a solution of bromine in acetic acid dropwise to the stirred solution of the ketone. The reaction may be carried out in the presence of a catalyst such as HBr or a base scavenger like sodium acetate to control the reaction rate and selectivity.
- The reaction temperature should be carefully controlled, often at room temperature or slightly below, to minimize side reactions.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.
- Extract the product with diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to isolate the desired 2 α ,4 α -dibromocholestan-3-one isomer.

Note: The formation of different isomers (e.g., 2,2-dibromo, 4,4-dibromo, and other 2,4-dibromo stereoisomers) is possible. The separation and characterization of the desired product are crucial.

Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of 2 α ,4 α -Dibromocholestan-3-one.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 2 α ,4 α -dibromocholestan-3-one is not available in the searched public databases. Researchers synthesizing this compound would need to perform a full spectroscopic characterization. Below are the expected features based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the large number of overlapping signals in the steroid backbone. Key signals would be the downfield shifts of the protons at the 2 and 4 positions due to the deshielding effect of the adjacent bromine atoms. The stereochemistry of the bromine atoms (α) would influence the coupling constants of these protons with neighboring protons.
- ^{13}C NMR: The carbon NMR spectrum would show 27 distinct signals. The carbonyl carbon (C-3) would appear significantly downfield. The carbons bearing the bromine atoms (C-2 and C-4) would be shifted upfield compared to the parent ketone due to the heavy atom effect of bromine.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency. For a six-membered ring ketone, this is typically in the range of $1715\text{--}1725\text{ cm}^{-1}$. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500 and 700 cm^{-1} .

Mass Spectrometry (MS)

The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak ($[\text{M}]^+$) would appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of $^{79}\text{Br}_2$, $^{79}\text{Br}^{81}\text{Br}$, and $^{81}\text{Br}_2$ isotopes.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or the involvement of $2\alpha,4\alpha$ -dibromocholestan-3-one in any signaling pathways. Halogenated steroids can exhibit a range of biological activities, and this compound could be a candidate for screening in various assays. The presence of two bromine atoms at the 2 and 4 positions of the A-ring could significantly influence its interaction with biological targets compared to the parent cholestanone.

Conclusion

2 α ,4 α -Dibromocholestan-3-one is a specific, yet not extensively characterized, isomer of dibromocholestanone. While its CAS number and basic molecular properties are known, a significant gap exists in the publicly available experimental data, including detailed synthetic protocols and comprehensive spectroscopic and physicochemical characterization. Researchers aiming to work with this compound will need to undertake its synthesis and full characterization. This guide provides a starting point by outlining the expected properties and a general synthetic approach based on established steroid chemistry. The potential biological activity of this compound remains an unexplored area for future research.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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